

Cecropin P1 peptide physicochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cecropin P1*

Cat. No.: *B137164*

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An In-Depth Technical Guide to the Physicochemical Properties of **Cecropin P1** For Researchers, Scientists, and Drug Development Professionals

Abstract

Cecropin P1 is a cationic antimicrobial peptide (AMP) that serves as a significant model for the study of host defense mechanisms and the development of novel therapeutic agents. Initially isolated from porcine intestine, it was later identified to originate from the parasitic nematode *Ascaris suum*.^{[1][2]} This 31-residue peptide exhibits potent, broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria, by disrupting cellular membranes and interacting with intracellular components.^{[1][3]} Its low cytotoxicity against mammalian cells makes it an attractive candidate for further investigation. This guide provides a comprehensive overview of the core physicochemical properties of **Cecropin P1**, its mechanism of action, and detailed experimental protocols for its study.

Core Physicochemical Properties

The fundamental characteristics of **Cecropin P1** are summarized in the table below. It is a highly cationic peptide, reflected in its high theoretical isoelectric point (pI). Structurally, it adopts a distinct α -helical conformation in membrane-mimetic environments, a feature crucial for its biological function.^{[1][4]} Unlike many other cecropins, it notably lacks a flexible hinge region.^[1]

Property	Value / Description	Reference(s)
Origin	Ascaris suum (parasitic nematode)	[1]
Amino Acid Sequence	H-Ser-Trp-Leu-Ser-Lys-Thr-Ala-Lys-Lys-Leu-Glu-Asn-Ser-Ala-Lys-Lys-Arg-Ile-Ser-Glu-Gly-Ile-Ala-Ile-Ala-Ile-Gln-Gly-Gly-Pro-Arg-OH	[3]
Number of Residues	31	[1][4]
Molecular Formula	C ₁₄₇ H ₂₅₃ N ₄₅ O ₄₃	[3]
Average Molecular Weight	~3338.9 g/mol	[3]
Theoretical Isoelectric Point (pI)	11.07	[3]
Structure	Predominantly α -helical in membrane environments; lacks a typical hinge region.	[1][4]
Form	Typically supplied as a lyophilized powder.	[3]
Solubility	Enhanced solubility in aqueous solutions when supplied as a TFA salt.	[3]

Biological Activity Profile

Cecropin P1 demonstrates a potent and selective antimicrobial profile. It is significantly more active against Gram-negative bacteria than Gram-positive bacteria.[3] Its mechanism of action confers a low propensity for inducing microbial resistance and is coupled with minimal hemolytic activity and low cytotoxicity toward mammalian cells, highlighting its therapeutic potential.

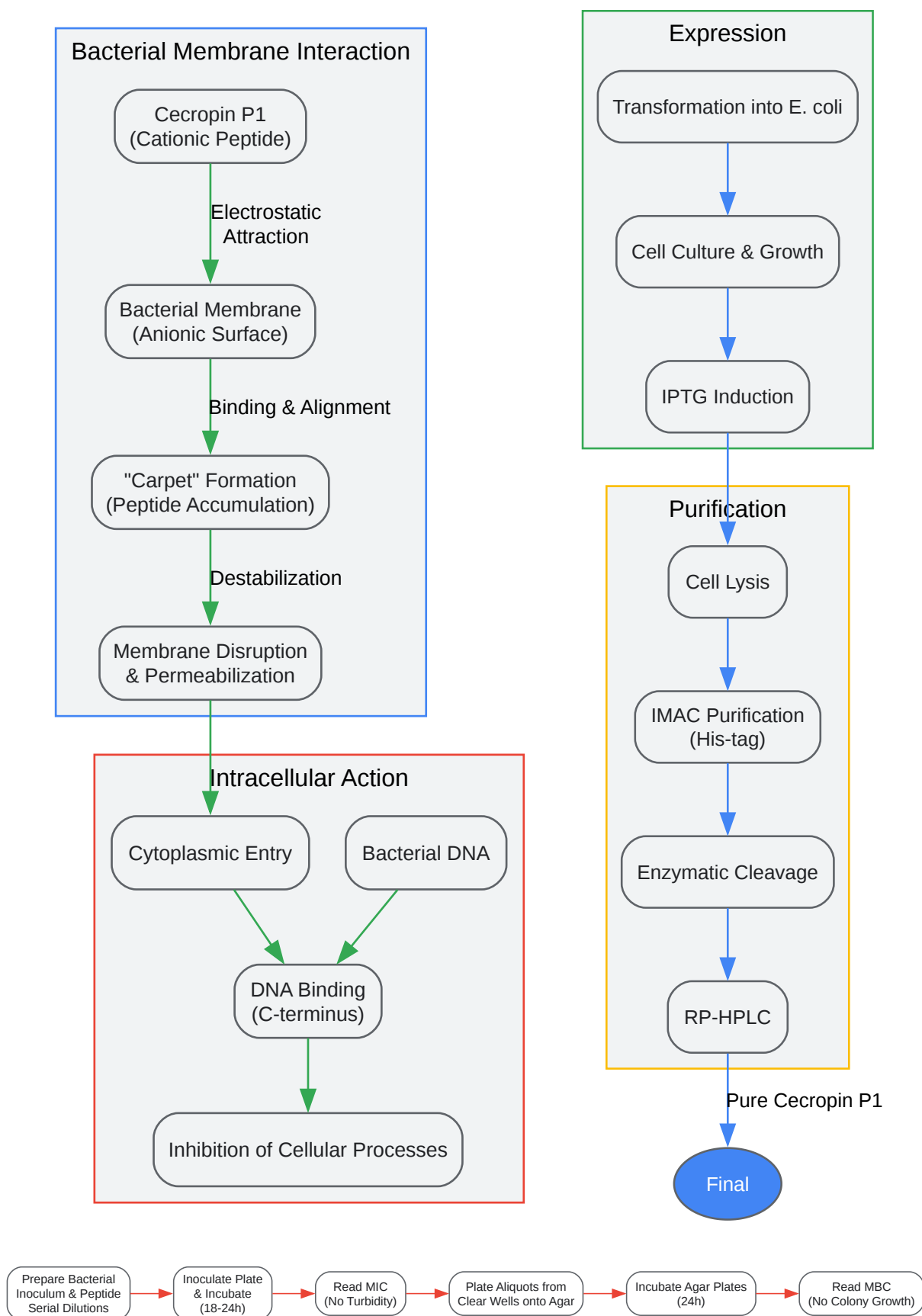
Activity Type	Description	Reference(s)
Antimicrobial Spectrum	Potent activity against Gram-negative bacteria. Reduced activity against Gram-positive bacteria. Also exhibits some antifungal, antiviral, and anticancer properties.	[1][3]
Primary Mechanism	Lyses bacterial cell membranes via a "carpet-like" mechanism, followed by intracellular DNA binding.	[1][5]
Hemolytic Activity	Low hemolytic activity against human red blood cells.	[6]
Cytotoxicity	Low toxicity reported against non-cancerous mammalian cells.	[1]

Mechanism of Action

The antimicrobial action of **Cecropin P1** is a multi-step process that involves both membrane disruption and intracellular targeting.

- **Electrostatic Attraction and Membrane Interaction:** As a cationic peptide, **Cecropin P1** is initially attracted to the negatively charged components of bacterial outer membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[7]
- **The "Carpet-Like" Model:** Upon accumulating on the bacterial surface, the peptide aligns parallel to the lipid bilayer. Spectroscopic studies have confirmed this orientation, suggesting that **Cecropin P1** does not form stable transmembrane pores.[5] Instead, it disrupts the membrane integrity by creating tension and destabilizing phospholipid packing, leading to micellization and the formation of transient pores. This "carpet-like" mechanism causes leakage of intracellular contents and cell death.[5]

- Intracellular Targeting (DNA Binding): After permeabilizing the cell membrane, **Cecropin P1** can enter the cytoplasm. Studies have shown that its C-terminal region possesses DNA-binding capabilities, which contributes to its overall antimicrobial activity by interfering with essential cellular processes like replication and transcription.^{[1][8]}



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- To cite this document: BenchChem. [Cecropin P1 peptide physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137164#cecropin-p1-peptide-physicochemical-properties]

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